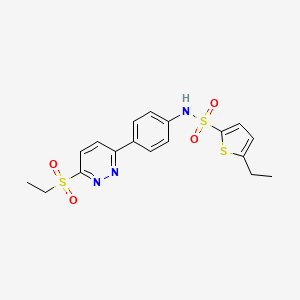
5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has sulfonamide and ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic rings (thiophene and pyridazine) likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might be involved in hydrogen bonding, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and sulfonamide might affect its solubility and reactivity .科学的研究の応用
Environmental Monitoring and Human Exposure
Studies have highlighted the presence and implications of perfluorinated sulfonamides, closely related to the chemical , in various environments and their potential impact on human exposure. Notable research includes:
Occurrence in Indoor and Outdoor Environments :
- Research conducted in Ottawa, Canada, focused on perfluorinated alkyl sulfonamides (PFASs) used in consumer products. The study uncovered significant data on the occurrence and source strength of PFASs, such as N-methylperfluorooctane sulfonamidoethanol and N-ethylperfluorooctane sulfonamidoethanol, in indoor air and house dust. It emphasized the higher concentrations indoors, suggesting indoor air as a critical source of PFASs to the outside environment, and detailed the challenges in predicting PFAS partitioning using existing models due to their high activity coefficient in octanol or dust being oversaturated with PFASs (Shoeib et al., 2005).
Human Exposure Assessment :
- A study on the serum concentrations of 11 polyfluoroalkyl compounds (PFCs) in the U.S. population, as part of the National Health and Nutrition Examination Survey, provided baseline data for exposure levels to various PFCs, including perfluorooctane sulfonate and perfluorooctanoic acid. This study is critical in setting research priorities and understanding exposure pathways and potential health impacts (Calafat et al., 2007).
Maternal-Fetal Transfer :
- Investigation into the maternal-fetal transfer of perfluoroalkyl acid precursors, including perfluorooctane sulfonamide, underscored the prenatal exposure and placental transfer of these compounds. The research also indicated the potential indirect source of perfluorooctanesulfonate in fetuses via maternal serum (Yang et al., 2016).
Pharmacological and Medical Research
Insights from pharmacological studies and clinical trials have elucidated the potential and limitations of sulfonamide derivatives in medical applications:
Efficacy of Carbonic Anhydrase Inhibitors :
- Clinical trials exploring the efficacy of carbonic anhydrase inhibitors, closely related to sulfonamides, demonstrated the significance of adequate drug concentration reaching target areas, like the ciliary body, for desired outcomes. Studies on drugs like 6-hydroxybenzo[b]thiophene-2-sulfonamide provided insights into the intricate factors influencing drug effectiveness and the challenges in achieving therapeutic concentrations (Werner et al., 1987).
Antimalarial Potential of Sulfones and Sulfonamides :
- Research assessing the antimalarial value of sulfones and sulfonamides highlighted the blood schizontocidal activity of these compounds against resistant strains of Plasmodium falciparum. It underlined the potential of these compounds as prophylactic or suppressive drugs, paving the way for further exploration of sulfonamides in antimalarial drug development (Degowin et al., 1966).
作用機序
将来の方向性
特性
IUPAC Name |
5-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-3-15-9-12-18(26-15)28(24,25)21-14-7-5-13(6-8-14)16-10-11-17(20-19-16)27(22,23)4-2/h5-12,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHLTLPUFIODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


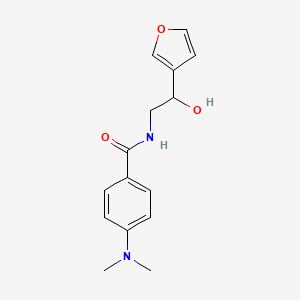
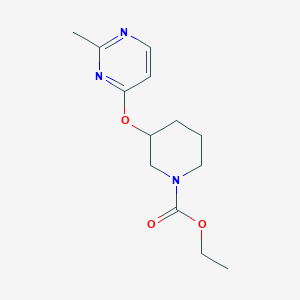
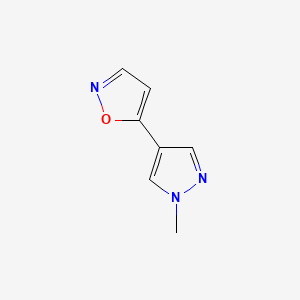
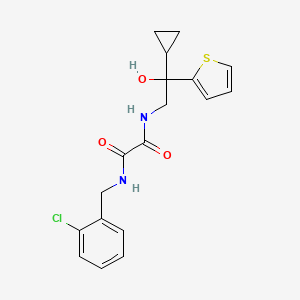
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)
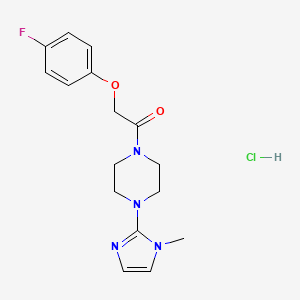
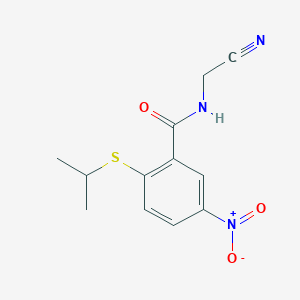
![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)
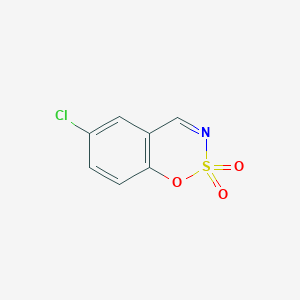
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2629023.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2629024.png)
